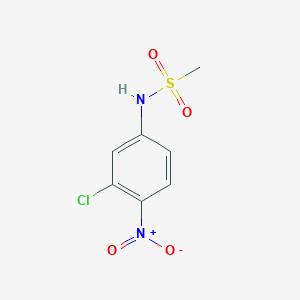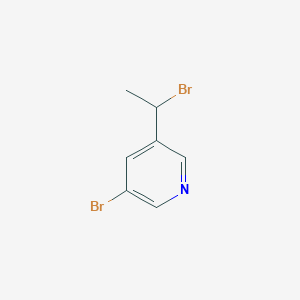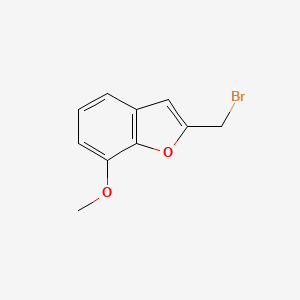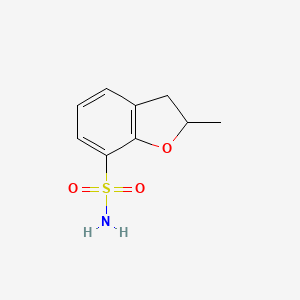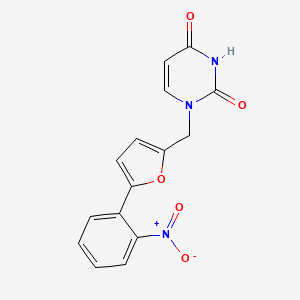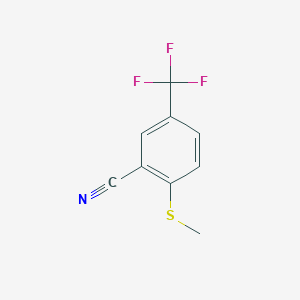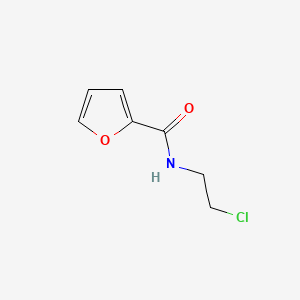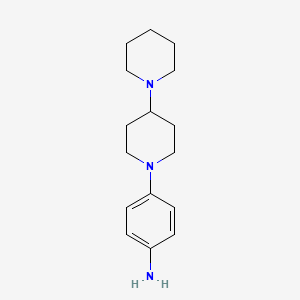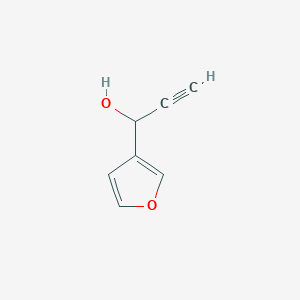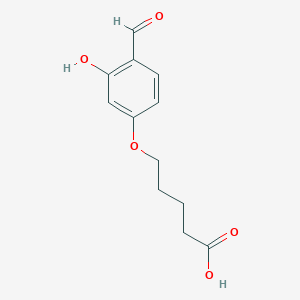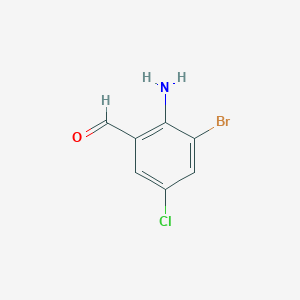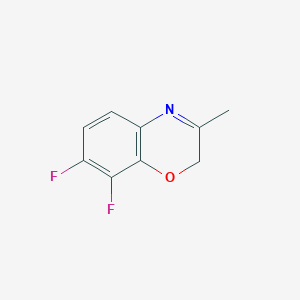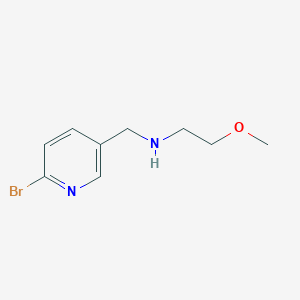
3-Pyridinemethanamine, 6-bromo-N-(2-methoxyethyl)-
Overview
Description
3-Pyridinemethanamine, 6-bromo-N-(2-methoxyethyl)- is an organic compound that features a brominated pyridine ring attached to a methoxyethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinemethanamine, 6-bromo-N-(2-methoxyethyl)- typically involves the reaction of 6-bromo-3-pyridinecarboxaldehyde with 2-methoxyethylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinemethanamine, 6-bromo-N-(2-methoxyethyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinemethanamine, 6-bromo-N-(2-methoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pyridinemethanamine, 6-bromo-N-(2-methoxyethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinemethanamine, 6-bromo-N-(2-methoxyethyl)- involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the methoxyethanamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide
- 6-Bromo-3-pyridinecarboxaldehyde
- 2-Methoxyethylamine
Uniqueness
3-Pyridinemethanamine, 6-bromo-N-(2-methoxyethyl)- is unique due to its specific combination of a brominated pyridine ring and a methoxyethanamine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1123837-99-9 |
|---|---|
Molecular Formula |
C9H13BrN2O |
Molecular Weight |
245.12 g/mol |
IUPAC Name |
N-[(6-bromopyridin-3-yl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C9H13BrN2O/c1-13-5-4-11-6-8-2-3-9(10)12-7-8/h2-3,7,11H,4-6H2,1H3 |
InChI Key |
CVGDUJKDLGUWEI-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=CN=C(C=C1)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-ol](/img/structure/B8717586.png)
![1H-Indazole-3-carboxamide, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B8717589.png)
